REACTION_SMILES
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[CH3:1][N:2]1[c:3]2[c:4]([cH:15][cH:16][cH:17][cH:18]2)[CH:5]=[C:6]([O:13][CH3:14])[c:7]2[c:8]1[cH:9][cH:10][cH:11][cH:12]2.[ClH:19]>>[CH3:1][N:2]1[c:3]2[c:4]([cH:15][cH:16][cH:17][cH:18]2)[CH2:5][C:6](=[O:13])[c:7]2[c:8]1[cH:9][cH:10][cH:11][cH:12]2
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Name
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COC1=Cc2ccccc2N(C)c2ccccc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC1=Cc2ccccc2N(C)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CN1c2ccccc2CC(=O)c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |